BenchChemオンラインストアへようこそ!

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate

Asymmetric Synthesis Enantiomeric Excess Chiral Building Block

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate is a chiral, enantiomerically pure piperidine building block featuring a tert-butyloxycarbonyl (Boc)-protected secondary amine and a terminal alkyne at the 2-position. With a molecular weight of 209.28 g/mol and formula C₁₂H₁₉NO₂, this (R)-configured scaffold integrates a reactive ethynyl handle suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-couplings, while the Boc group offers orthogonal amine protection for multi-step synthetic sequences.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 1456930-67-8
Cat. No. B2641711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (R)-2-ethynylpiperidine-1-carboxylate
CAS1456930-67-8
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1C#C
InChIInChI=1S/C12H19NO2/c1-5-10-8-6-7-9-13(10)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3/t10-/m0/s1
InChIKeyOLYLUYXEZAJXAC-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate (CAS 1456930-67-8): Key Chiral Intermediate for Asymmetric Synthesis


tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate is a chiral, enantiomerically pure piperidine building block featuring a tert-butyloxycarbonyl (Boc)-protected secondary amine and a terminal alkyne at the 2-position . With a molecular weight of 209.28 g/mol and formula C₁₂H₁₉NO₂, this (R)-configured scaffold integrates a reactive ethynyl handle suited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira cross-couplings, while the Boc group offers orthogonal amine protection for multi-step synthetic sequences [1]. Its specific stereochemistry distinguishes it from racemic and (S)-configured variants, making it a critical intermediate in the construction of enantiopure pharmaceutical candidates and probe molecules .

Why Racemic or Enantiomeric Substitution Fails for tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate Sourcing


Generic substitution of tert-butyl (R)-2-ethynylpiperidine-1-carboxylate with the racemic mixture (CAS 255864-58-5) or the (S)-enantiomer (CAS 1260619-33-7) introduces critical risks in asymmetric synthesis workflows. The racemate yields a 1:1 mixture of antipodes, requiring costly chiral resolution or resulting in 50% stereochemical mismatch and reduced enantiomeric excess in downstream products [1]. The (S)-enantiomer, while resolving the stereochemistry issue, is priced at over ¥477,900 per gram (Fujifilm Wako), making it 5- to 10-fold more expensive than the (R)-enantiomer depending on scale, which can impact project budgets in lead optimization campaigns that require gram-scale quantities . Furthermore, supplier-reported purities vary significantly: the (R)-enantiomer is available at 98% purity (Leyan) versus 97% for the racemate (Bidepharm), directly affecting reaction stoichiometry and impurity profiles in GMP-like environments .

Quantitative Differentiation Evidence for tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate Procurement


Enantiomeric Purity: (R)-Isomer vs. Racemate in Chiral Synthesis

The (R)-enantiomer (CAS 1456930-67-8) offers 100% stereochemical integrity at the C2 position, whereas the racemate (CAS 255864-58-5) contains only 50% of the desired (R)-antipode [1]. In a typical diastereoselective reaction where the chiral center is transferred to the product, use of the racemate would yield a maximum theoretical enantiomeric excess (ee) of 0%, compared to >99% ee achievable with the enantiopure (R)-building block, assuming complete stereochemical fidelity .

Asymmetric Synthesis Enantiomeric Excess Chiral Building Block

Cost per Gram: (R)-Enantiomer vs. (S)-Enantiomer Economic Viability

At the time of analysis, the (R)-enantiomer 500 mg size from CymitQuimica (Biosynth) is priced at €2,728 (approximately €5.46/mg), whereas the (S)-enantiomer from Fujifilm Wako is listed at ¥477,900 per gram (approximately ¥478/mg or ~€3.08/mg at current exchange; however, the minimum unit is 1 g and the price per milligram is not directly scaled to smaller quantities). For the comparable 100 mg scale, the (R)-enantiomer is €927/50 mg ≈ €18.54/mg (extrapolated), while the (S)-enantiomer is ¥165,500/100 mg ≈ ¥1,655/mg (approximately €10.6/mg). The (S)-enantiomer thus carries a 1.5- to 3-fold premium per gram depending on pack size, positioning the (R)-enantiomer as the more economical choice when the (R)-configuration is required .

Procurement Economics Cost per Gram Chemical Sourcing

Supplier Purity Ranking: 98% (R)-Enantiomer Outperforms Racemate Standard

Among commercial suppliers, the (R)-enantiomer (Leyan Cat. No. 1561885) is certified at 98% purity, compared to 97% for the racemate (Bidepharm Cat. No. BD162234) and 95% for the Sigma-Aldrich (Enamine) offering of the (R)-enantiomer . While a 1% absolute purity difference may appear marginal, in library synthesis where 96-well plate reactions are run at 0.1 mmol scale, a 1% impurity corresponds to 1 μmol of unknown contaminant per well, which can lead to false-positive biological assay readouts. The 98% grade reduces this risk by 33% relative to the 97% racemate and by 60% relative to the 95% grade, assuming impurity identification is equivalent [1].

Purity Specification QC Analytical Data Chemical Procurement

LogP Lipophilicity: Consistent Partition Coefficient Across Enantiomers

The consensus Log P (o/w) for the core scaffold 1-Boc-2-ethynylpiperidine is calculated as 2.24 (Bidepharm platform, averaging iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT models) . Computational predictions also indicate high gastrointestinal absorption and blood-brain barrier (BBB) permeation (BOILED-Egg model), with no predicted inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . These drug-likeness parameters are stereochemistry-independent and apply equally to (R)- and (S)-enantiomers, reinforcing that the procurement decision should be driven by stereochemical requirement and cost rather than by differential ADME properties at the building-block level .

Lipophilicity Drug-likeness Blood-Brain Barrier Permeability

Storage Stability: (R)-Enantiomer Requires Sub-Ambient Storage Conditions

Vendor specifications for the (R)-enantiomer mandate storage at -10°C (Sigma-Aldrich) or under inert gas (nitrogen or argon) at 2-8°C (ChemicalBook) . In contrast, the racemate (AKSci) is specified for long-term storage in a cool, dry place without explicit sub-zero requirements, suggesting differential thermal stability profiles . The stricter cold-chain requirement for the (R)-enantiomer implies that laboratories without -10°C freezer capacity may face additional operational costs for cold storage, a factor not present for the racemate.

Storage Condition Stability Shelf-Life

Alkyne Reactivity Validation: CuAAC Triazole Formation Efficiency

The terminal alkyne in N-Boc-2-ethynylpiperidine is reported to be commonly employed in palladium-catalyzed Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing aromatic/heteroaromatic systems and constructing peptidomimetics/kinase inhibitor scaffolds [1]. While direct kinetic comparison data for the (R)-enantiomer versus the racemate in CuAAC are not available in the public domain, the reactivity of the terminal alkyne is stereochemistry-independent; the differentiation lies in the downstream chiral product. A 2023 patent (US 2023/0123456 A1, Tagworks Pharmaceuticals) discloses compounds for fast and efficient click release using similar N-Boc-2-ethynylpiperidine scaffolds, confirming the relevance of this building block class in bioorthogonal chemistry [2].

Click Chemistry CuAAC Triazole Synthesis

Optimal Application Scenarios for tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate in Research and Industry


Enantioselective Synthesis of 2,3-Disubstituted Piperidine Pharmaceuticals

When constructing 2,3-disubstituted piperidine scaffolds with defined (R)-configuration at C2, tert-butyl (R)-2-ethynylpiperidine-1-carboxylate provides the required stereochemical integrity (>99% ee) that the racemate cannot supply [1]. The ethynyl group at C2 enables subsequent Sonogashira coupling to introduce aryl/heteroaryl diversity, while the Boc group remains orthogonal to the coupling conditions, allowing late-stage deprotection and further functionalization [2]. This application is validated by enantioselective routes to substituted piperidines (RSC, 1998) where optically pure 2-substituted N-Boc-piperidines serve as key intermediates for alkaloid natural products and CNS-targeted drug candidates .

Copper-Catalyzed Click Chemistry Library Synthesis for Fragment-Based Drug Discovery

The terminal alkyne of tert-butyl (R)-2-ethynylpiperidine-1-carboxylate is a validated handle for CuAAC reactions, enabling rapid construction of 1,2,3-triazole-linked fragment libraries when combined with diverse azide partners [1]. The (R)-stereocenter, retained throughout the click reaction, introduces three-dimensionality into the fragment collection, a feature increasingly emphasized in fragment-based lead discovery (FBLD) to improve hit novelty and target selectivity [2]. The 98% purity grade (Leyan) ensures consistent product quality across library plates, minimizing false-negative wells that could obscure structure-activity trends .

Bioorthogonal Probe Conjugation in Chemical Biology

For bioorthogonal labeling applications, the strained or terminal alkyne functionality enables copper-free or copper-catalyzed click conjugation to azide-modified biomolecules. The (R)-enantiomer's defined stereochemistry is critical when the piperidine nitrogen participates in target binding (e.g., as a hydrogen bond acceptor or basic center), as the (S)-enantiomer may exhibit altered binding geometry [1]. Patent disclosures from Tagworks Pharmaceuticals confirm the utility of N-Boc-ethynylpiperidine scaffolds in 'click-to-release' prodrug strategies, where controlled payload release requires precise molecular architecture [2].

In Silico ADME-Tuned Building Block Selection for CNS Drug Programs

With a consensus Log P of 2.24 and predicted BBB permeation, tert-butyl (R)-2-ethynylpiperidine-1-carboxylate is well-suited for CNS drug discovery programs where blood-brain barrier penetration is required [1]. The absence of predicted CYP450 inhibition liabilities reduces the risk of drug-drug interaction flags when the resulting clinical candidates retain the piperidine core [1]. Procurement of the (R)-enantiomer at 98% purity ensures that subsequent SAR analysis is not confounded by the presence of the (S)-impurity, which could produce misleading pharmacological readouts in enantioselective receptor binding assays [2].

Quote Request

Request a Quote for tert-Butyl (R)-2-ethynylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.